molecular formula C11H10ClN B2681290 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile CAS No. 1225522-63-3

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Cat. No.: B2681290
CAS No.: 1225522-63-3
M. Wt: 191.66
InChI Key: SVCRWRSSCOMYOV-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (7-CN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the tetrahydronaphthalene family and is a derivative of 1,2,3,4-tetrahydronaphthalene-1-carbonitrile (THCN). 7-CN has been studied for its ability to interact with various proteins and enzymes, as well as its potential to act as a catalyst in biochemical reactions.

Scientific Research Applications

Green Chemistry Approach

A study presented an eco-friendly method for constructing multi-functionalized benzenes, including derivatives related to 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile. This approach utilizes an environmentally benign mortar and pestle grinding technique, emphasizing the green chemistry principles by reducing hazardous substances in the synthesis process. The synthesized compounds are further investigated through docking simulations, showcasing their potential in bioactive molecule compatibility and drug-like properties (Damera & Pagadala, 2023).

Chemical Synthesis and Molecular Studies

Another aspect of research involves the synthesis of novel compounds through the cyclization of three easily obtainable reactants, highlighting the chemical versatility of this compound derivatives. These synthesized compounds exhibit significant potential in drug discovery and pharmaceutical applications due to their computed physicochemical and pharmacokinetic properties (Damera & Pagadala, 2023).

Molecular Docking and Drug Discovery

Research into the therapeutic applications of synthesized compounds related to this compound has advanced through computational studies. Docking simulations with representative drugs demonstrate the potential of these compounds in targeting specific molecular pathways, offering insights into their mechanism of action and facilitating the development of new therapeutic agents (Damera & Pagadala, 2023).

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRWRSSCOMYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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